2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
The synthesis of 2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,4-heptafluorobutanoic acid and 3,5,5-trimethylcyclohexylamine.
Reaction Conditions: The heptafluorobutanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3,5,5-trimethylcyclohexylamine to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) replace the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties required in various industrial applications.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: It may affect various biochemical pathways, including those involved in cell signaling and metabolism, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE can be compared with other similar fluorinated compounds:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound is used in the synthesis of fluorinated polymers and has similar chemical properties due to the presence of multiple fluorine atoms.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with applications in materials science and chemical synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in the production of specialty polymers with unique properties.
Eigenschaften
Molekularformel |
C18H20F14N2O2 |
---|---|
Molekulargewicht |
562.3 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-[[5-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-1,3,3-trimethylcyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C18H20F14N2O2/c1-11(2)4-8(34-10(36)14(21,22)16(25,26)18(30,31)32)5-12(3,6-11)7-33-9(35)13(19,20)15(23,24)17(27,28)29/h8H,4-7H2,1-3H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
BSWAZZZBWQKTQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.